molecular formula C20H21ClN2O3 B5047322 5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B5047322
M. Wt: 372.8 g/mol
InChI Key: DVMPRFNDGNHSDX-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro and methoxy group, and a piperidine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-(piperidine-1-carbonyl)aniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amide Bond Formation: The activated carboxylic acid reacts with 4-(piperidine-1-carbonyl)aniline to form the desired benzamide compound. This step is typically carried out in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-[4-(piperidin-1-yl)phenyl]benzamide.

    Substitution: Formation of 5-azido-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for the development of new drugs, particularly in the treatment of neurological disorders.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide
  • 5-chloro-2-hydroxy-N-(4-methoxy-2-nitro-phenyl)-benzamide

Comparison

Compared to these similar compounds, 5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the piperidine moiety. This gives it distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-10-7-15(21)13-17(18)19(24)22-16-8-5-14(6-9-16)20(25)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMPRFNDGNHSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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